molecular formula C2H9NO6P2 B081454 (1-Aminoethylidene)bisphosphonic acid CAS No. 15049-85-1

(1-Aminoethylidene)bisphosphonic acid

Cat. No. B081454
CAS RN: 15049-85-1
M. Wt: 205.04 g/mol
InChI Key: GPCTYPSWRBUGFH-UHFFFAOYSA-N
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Patent
US04418019

Procedure details

83.6 g (1.416 mols) acetamide was dissolved at about 40° C. in 45.4 g (1.1 mols) acetonitrile in a flask which was provided with a stirrer and had a fractionating column mounted thereon. Next, 52 g (0.236 mol) P4O6 was added dropwise at 40°-55° C. After this had been done, the temperature of the reaction mixture was gradually increased to 163° C. while 85.4 g distillate containing 96.4% acetonitrile and 3.5% acetic acid, corresponding to 82.3 g (2.008 mols) acetonitrile and 3.0 g (0.05 mol) acetic acid, was removed at a head temperature of 81°-85° C. After deduction of the acetonitrile feed material, 36.9 g (0.908 mol) acetonitrile was found to have been formed as a by-product. The yellow residue retained in the flask was oxidized with H2O2 and boiled in an ethanol/water-mixture (4:1). 60.1 g colorless crystalline 1-aminoethane-1,1-diphosphonic acid, corresponding to a yield of 60%, was obtained.
Quantity
3 g
Type
solvent
Reaction Step One
Quantity
82.3 g
Type
solvent
Reaction Step One
Quantity
83.6 g
Type
reactant
Reaction Step Two
Quantity
45.4 g
Type
solvent
Reaction Step Two
Name
Quantity
52 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
ethanol water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
36.9 g
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[C:1]([NH2:4])(=O)[CH3:2].O1P2[O:11][P:12]3[O:14]P(O2)OP1[O:13]3.OO>C(O)C.O.C(#N)C.C(O)(=O)C>[NH2:4][C:1]([P:12]([OH:11])(=[O:13])[OH:14])([P:12]([OH:14])(=[O:11])[OH:13])[CH3:2] |f:3.4|

Inputs

Step One
Name
Quantity
3 g
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
82.3 g
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
83.6 g
Type
reactant
Smiles
C(C)(=O)N
Name
Quantity
45.4 g
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
52 g
Type
reactant
Smiles
O1P2OP3OP1OP(O2)O3
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Five
Name
ethanol water
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O.O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Eight
Name
Quantity
36.9 g
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
163 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was provided with a stirrer
CUSTOM
Type
CUSTOM
Details
to have been formed as a by-product

Outcomes

Product
Name
Type
product
Smiles
NC(C)(P(O)(=O)O)P(O)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 60.1 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 248.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.